molecular formula C21H16ClN3O3S B7476970 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide

Cat. No. B7476970
M. Wt: 425.9 g/mol
InChI Key: WNPHJLDXVLZQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide, also known as BMK-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2 and has been studied for its potential therapeutic applications.

Mechanism of Action

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth, proliferation, and survival. CK2 is overexpressed in many cancer cells and is therefore a potential target for cancer therapy. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by blocking the activity of CK2. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide also reduces the production of pro-inflammatory cytokines, which may be useful in the treatment of inflammatory diseases. In addition, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide is its potency as a CK2 inhibitor. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide is its solubility in aqueous solutions, which may make it difficult to use in certain experiments. In addition, more research is needed to fully understand the potential side effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide and its long-term safety.

Future Directions

There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide. Another area of interest is the use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide in combination with other cancer therapies to enhance their effectiveness. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide and its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Its potency as a CK2 inhibitor and its ability to inhibit the growth of cancer cells make it an attractive target for further research. However, more studies are needed to fully understand its biochemical and physiological effects and its long-term safety.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide has also been studied for its anti-inflammatory properties and its ability to reduce the production of pro-inflammatory cytokines. In addition, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-29(27,28)15-10-11-17(22)16(12-15)21(26)23-14-8-6-13(7-9-14)20-24-18-4-2-3-5-19(18)25-20/h2-12H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPHJLDXVLZQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide

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